2-Oxopropane-1,3-diyl dimethanesulfonate
Description
Properties
CAS No. |
64923-70-2 |
|---|---|
Molecular Formula |
C5H10O7S2 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(3-methylsulfonyloxy-2-oxopropyl) methanesulfonate |
InChI |
InChI=1S/C5H10O7S2/c1-13(7,8)11-3-5(6)4-12-14(2,9)10/h3-4H2,1-2H3 |
InChI Key |
FBBMUMQTSYVOGY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(=O)COS(=O)(=O)C |
Origin of Product |
United States |
Fundamental Reactivity and Mechanistic Investigations of 2 Oxopropane 1,3 Diyl Dimethanesulfonate
Nucleophilic Substitution Pathways
The presence of two excellent methanesulfonate (B1217627) (mesylate) leaving groups makes the terminal carbons of 2-oxopropane-1,3-diyl dimethanesulfonate highly susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic utility of the compound and typically proceed through well-defined mechanistic pathways.
Examination of Bimolecular Nucleophilic Substitution (SN2) Mechanisms
The primary mode of nucleophilic attack on 2-oxopropane-1,3-diyl dimethanesulfonate is the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom at the same time as the mesylate leaving group departs. This pathway is favored due to the primary nature of the carbon centers bearing the leaving groups, which are relatively unhindered sterically.
The reaction is initiated by the approach of a nucleophile to one of the methylene (B1212753) carbons. As the nucleophile forms a new bond, the carbon-oxygen bond of the mesylate group begins to break. This occurs through a single transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, a hallmark of an SN2 process. A variety of nucleophiles, including primary and secondary amines, have been successfully employed in reactions with this substrate, leading to the formation of diverse molecular architectures.
Stereochemical Outcomes of Nucleophilic Displacements
A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. In the case of 2-oxopropane-1,3-diyl dimethanesulfonate, the electrophilic carbons are prochiral. If a chiral nucleophile is used, or if a chiral center is introduced in a subsequent step, the stereochemical outcome of the initial nucleophilic displacement is of paramount importance.
Consistent with the SN2 mechanism, the attack of a nucleophile results in a Walden inversion at the carbon center. For instance, if a reaction were to be carried out with a stereochemically defined precursor, the resulting product would exhibit the opposite stereoconfiguration at the site of substitution. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled construction of chiral molecules.
Intramolecular Cyclization Reactions
One of the most significant applications of 2-oxopropane-1,3-diyl dimethanesulfonate is in the synthesis of four-membered nitrogen-containing heterocycles, specifically azetidines. This is typically achieved through a sequential double nucleophilic substitution with a primary amine.
Mechanism of Azetidine (B1206935) Ring Formation
The formation of an azetidine ring from 2-oxopropane-1,3-diyl dimethanesulfonate and a primary amine is a classic example of a tandem reaction involving two consecutive SN2 displacements. The mechanism can be described in the following steps:
Initial Intermolecular SN2 Reaction: A primary amine acts as the nucleophile, attacking one of the electrophilic methylene carbons of the dimethanesulfonate. This results in the displacement of the first mesylate group and the formation of an intermediate N-substituted 3-(methylsulfonyloxy)-2-oxopropan-1-amine.
Intramolecular SN2 Cyclization: The nitrogen atom of the newly formed secondary amine in the intermediate is now positioned to act as an internal nucleophile. It attacks the remaining electrophilic carbon center, displacing the second mesylate group in an intramolecular SN2 reaction. This ring-closing step leads to the formation of the strained four-membered azetidine ring, specifically an N-substituted azetidin-3-one (B1332698).
Factors Influencing Ring Closure Efficiency and Selectivity
The efficiency and selectivity of the azetidine ring formation are influenced by several factors:
Nature of the Amine: The structure of the primary amine plays a crucial role. Sterically hindered amines may react more slowly in the initial intermolecular step and can also impede the subsequent intramolecular cyclization. The basicity of the amine also influences its nucleophilicity.
Reaction Conditions: Temperature and solvent are critical parameters. Higher temperatures can accelerate the reaction rate but may also lead to side reactions, such as elimination. The choice of solvent can affect the solubility of the reactants and intermediates, as well as the solvation of the transition states, thereby influencing the reaction kinetics.
| Factor | Influence on Azetidine Formation |
| Amine Structure | Steric hindrance can decrease reaction rate. Basicity affects nucleophilicity. |
| Temperature | Higher temperatures increase reaction rate but can promote side reactions. |
| Solvent | Affects solubility, solvation of transition states, and reaction kinetics. |
| Base | Neutralizes acidic byproduct, can influence yield and purity. |
Carbonyl Group Transformations
The carbonyl group at the 2-position of the azetidin-3-one ring formed from 2-oxopropane-1,3-diyl dimethanesulfonate provides a handle for further functionalization. A variety of standard carbonyl transformations can be employed to introduce molecular diversity.
One common transformation is the reduction of the ketone to a secondary alcohol. This is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting azetidin-3-ol (B1332694) is another versatile synthetic intermediate.
Another important reaction is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.comwikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com These reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond. For instance, reaction of an N-substituted azetidin-3-one with a phosphonium (B103445) ylide (in a Wittig reaction) or a phosphonate (B1237965) carbanion (in an HWE reaction) can yield the corresponding 3-methyleneazetidine derivative. wikipedia.orgnrochemistry.com The HWE reaction, in particular, is often favored due to the easier removal of the phosphate (B84403) byproduct and its tendency to produce E-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The Still-Gennari modification of the HWE reaction can be employed to favor the formation of Z-alkenes. youtube.com
The general mechanism for the Horner-Wadsworth-Emmons reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl group of the azetidin-3-one. wikipedia.org The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct. wikipedia.org
| Reaction | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH₄) | Azetidin-3-ol |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 3-Methyleneazetidine |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | 3-Alkylideneazetidine |
These transformations significantly expand the synthetic utility of 2-oxopropane-1,3-diyl dimethanesulfonate as a starting material, providing access to a wide range of functionalized azetidine derivatives.
Reactivity in Olefination Reactions (e.g., Horner-Wadsworth-Emmons involving diacetate analogue)
The general mechanism of the HWE reaction involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate. nrochemistry.com This intermediate subsequently collapses to yield the alkene and a phosphate byproduct. youtube.com The reaction typically favors the formation of the (E)-alkene due to thermodynamic stability. wikipedia.org
In the case of a 1,3-disubstituted-2-propanone like the diacetate analogue, the presence of the two α-acetoxy groups can influence the reaction in several ways. These electron-withdrawing groups can enhance the electrophilicity of the ketone carbonyl, potentially increasing the rate of the initial nucleophilic attack by the phosphonate carbanion. However, steric hindrance from these flanking groups might also play a role, possibly impeding the approach of the bulky phosphonate reagent.
A hypothetical HWE reaction involving 1,3-diacetoxy-2-propanone and a stabilized phosphonate ylide, such as triethyl phosphonoacetate, is expected to yield a substituted α,β-unsaturated ester. The stereoselectivity of this reaction would be a key aspect to investigate, as the interplay of electronic and steric effects of the acetoxy groups could influence the transition state energies leading to the (E) and (Z) isomers.
Table 1: Hypothetical Horner-Wadsworth-Emmons Reaction of 1,3-Diacetoxy-2-propanone
| Reactant 1 | Reactant 2 | Base | Expected Product | Stereoselectivity |
| 1,3-Diacetoxy-2-propanone | Triethyl phosphonoacetate | NaH | Ethyl 4-acetoxy-3-(acetoxymethyl)but-2-enoate | Predominantly (E) |
This table is based on the general principles of the Horner-Wadsworth-Emmons reaction and serves as a predictive model in the absence of specific experimental data for this substrate.
Condensation and Addition Reactions of the Ketone Moiety
The ketone functionality in 2-Oxopropane-1,3-diyl dimethanesulfonate is a prime site for condensation and addition reactions. The presence of two α-leaving groups (mesylates) imparts unique reactivity to this molecule.
Condensation Reactions:
Condensation reactions involving the ketone carbonyl are anticipated. For instance, reaction with primary amines would be expected to form Schiff bases (imines). The reaction of the parent compound, 1,3-dihydroxyacetone (B48652), with amines is known to proceed through condensation on the ketone. nih.gov Given the enhanced electrophilicity of the carbonyl in the dimethanesulfonate derivative, this reaction is likely to be facile. The initial adduct, a hemiaminal, would readily dehydrate to form the corresponding N-substituted imine. The stability of the resulting imine would be influenced by the nature of the substituent on the nitrogen atom.
Addition Reactions:
Nucleophilic addition to the carbonyl group of 2-Oxopropane-1,3-diyl dimethanesulfonate is another important reaction class. Due to the strong inductive effect of the two mesylate groups, the carbonyl carbon is rendered highly electrophilic and susceptible to attack by a wide range of nucleophiles.
For example, the addition of thiols to the carbonyl group is a well-established reaction. In an acidic medium, thiols can react with ketones to form thioacetals. youtube.com The reaction of 2-Oxopropane-1,3-diyl dimethanesulfonate with a dithiol, such as 1,3-propanedithiol, would be expected to yield a cyclic dithiane. This transformation is significant as it can be used to protect the ketone functionality or to invert its polarity (umpolung).
Table 2: Predicted Condensation and Addition Reactions of 2-Oxopropane-1,3-diyl Dimethanesulfonate
| Reaction Type | Reagent | Product Type |
| Condensation | Primary Amine (R-NH₂) | N-substituted imine |
| Addition | 1,3-Propanedithiol | Cyclic dithiane |
| Addition | Grignard Reagent (R-MgX) | Tertiary alcohol |
| Addition | Sodium borohydride (NaBH₄) | Secondary alcohol |
This table outlines the expected products based on the known reactivity of ketones and the electronic properties of the target molecule.
Theoretical Elucidation of Reaction Pathways and Transition States
Computational chemistry provides a powerful lens through which to examine the reaction pathways and transition states involved in the reactions of 2-Oxopropane-1,3-diyl dimethanesulfonate. While specific theoretical studies on this exact molecule are scarce, computational investigations into the reactivity of related α-sulfonyloxy ketones and α-haloketones can offer valuable parallels. nih.govup.ac.za
Density Functional Theory (DFT) calculations could be employed to model the various reactions of 2-Oxopropane-1,3-diyl dimethanesulfonate. For the Horner-Wadsworth-Emmons reaction, computational analysis could help in understanding the stereochemical outcome by calculating the energies of the transition states leading to the (E) and (Z) isomers. Such studies on similar systems have shown that the relative energies of these transition states are influenced by steric and electronic factors. scholarsresearchlibrary.com
In the case of nucleophilic addition reactions, theoretical models can predict the activation energies and reaction profiles. For instance, a computational study of the nucleophilic substitution reactions of α-haloketones has provided insights into the competing reaction pathways. up.ac.za A similar approach could be applied to 2-Oxopropane-1,3-diyl dimethanesulfonate to understand the factors governing its reactivity towards different nucleophiles. The calculations could elucidate the role of the mesylate groups in stabilizing transition states and intermediates.
Furthermore, theoretical analysis can be used to probe the electronic structure of the molecule, including the charge distribution and molecular orbitals. The calculated partial positive charge on the carbonyl carbon would provide a quantitative measure of its electrophilicity. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the preferred site for nucleophilic attack.
Table 3: Potential Parameters for Theoretical Investigation
| Computational Method | Parameter to be Investigated | Expected Insight |
| Density Functional Theory (DFT) | Transition state energies for HWE reaction | Prediction of (E)/(Z) selectivity |
| DFT | Activation barriers for nucleophilic addition | Reactivity towards different nucleophiles |
| Natural Bond Orbital (NBO) Analysis | Partial atomic charges | Quantification of carbonyl electrophilicity |
| Frontier Molecular Orbital (FMO) Theory | LUMO energy and distribution | Identification of the site of nucleophilic attack |
This table suggests key theoretical parameters and the insights they would provide for understanding the reactivity of 2-Oxopropane-1,3-diyl dimethanesulfonate.
Applications of 2 Oxopropane 1,3 Diyl Dimethanesulfonate in Advanced Organic Synthesis
Synthesis of Small Ring Heterocycles
The ability of 2-Oxopropane-1,3-diyl dimethanesulfonate to react with dinucleophiles makes it an ideal reagent for the synthesis of four-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.
Access to Azetidine (B1206935) Scaffolds
A prime application of 2-Oxopropane-1,3-diyl dimethanesulfonate is in the synthesis of azetidin-3-ones. This is typically achieved through a double N-alkylation reaction with a primary amine, leading to the formation of the strained four-membered ring. A key example of this methodology is the synthesis of 1-benzhydrylazetidin-3-one (B119530). In this reaction, diphenylmethanamine (benzhydrylamine) is reacted with 2-oxopropane-1,3-diyl dimethanesulfonate to yield the corresponding N-protected azetidin-3-one (B1332698).
The resulting 1-benzhydrylazetidin-3-one serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. For instance, it is a precursor for the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. This latter compound is a key intermediate in the development of estrogen receptor modulating compounds, highlighting the significance of 2-Oxopropane-1,3-diyl dimethanesulfonate in medicinal chemistry. The synthesis of these azetidine scaffolds provides a foundational framework for further chemical exploration and drug discovery.
| Precursor | Reagent | Product | Application of Product |
| Diphenylmethanamine | 2-Oxopropane-1,3-diyl dimethanesulfonate | 1-Benzhydrylazetidin-3-one | Intermediate for bioactive molecules |
| 1-Benzhydrylazetidin-3-one | Various reagents | 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol | Intermediate for estrogen receptor modulators |
Preparation of Spirocyclic Systems
While direct examples of 2-Oxopropane-1,3-diyl dimethanesulfonate in the synthesis of spirocyclic systems are not extensively documented in readily available literature, its bifunctional nature suggests a strong potential for such applications. The construction of spirocycles often involves the reaction of a bifunctional electrophile with a cyclic nucleophile or a nucleophile capable of forming a second ring after an initial reaction. Given the reactivity of the two methanesulfonate (B1217627) groups, it is conceivable that this compound could react with suitable cyclic amines or other dinucleophiles to generate spiro-azetidine derivatives or other spirocyclic frameworks. Further research in this area could unlock novel synthetic routes to complex three-dimensional structures.
Utilization as a Versatile C3 Building Block in Complex Molecule Construction
The three-carbon backbone of 2-Oxopropane-1,3-diyl dimethanesulfonate, with its central electrophilic carbonyl group and two terminal electrophilic carbons, makes it a valuable C3 building block for the construction of more elaborate molecules.
Role in the Synthesis of Polyfunctionalized Compounds
The inherent functionality of 2-Oxopropane-1,3-diyl dimethanesulfonate allows for the introduction of multiple functional groups in a single synthetic step. The ketone can undergo a variety of transformations such as reduction, olefination, or reductive amination, while the methanesulfonate groups provide handles for nucleophilic substitution. This multi-faceted reactivity enables the synthesis of polyfunctionalized acyclic and cyclic compounds. For example, the azetidin-3-one ring formed from this reagent contains a ketone that can be further modified, and the nitrogen atom can be deprotected and functionalized, leading to a diverse array of substituted azetidines.
Strategies for Enabling Further Derivatization from the Core Structure
The azetidin-3-one core, synthesized from 2-Oxopropane-1,3-diyl dimethanesulfonate, is a versatile platform for further derivatization. The ketone functionality can be transformed into a variety of other groups. For instance, reduction of the ketone leads to the corresponding azetidin-3-ol (B1332694), a valuable intermediate for introducing further diversity. The nitrogen atom of the azetidine ring, often protected with a labile group like benzhydryl, can be deprotected to allow for N-alkylation, N-acylation, or coupling with other molecules, thereby expanding the molecular complexity and allowing for the fine-tuning of biological activity.
Contribution to the Synthesis of Bioactive Molecules and Pharmacophores
The utility of 2-Oxopropane-1,3-diyl dimethanesulfonate extends directly to the synthesis of molecules with significant biological activity, primarily through the construction of key heterocyclic intermediates.
Regioselective and Stereoselective Transformations
Extensive research into the applications of 2-Oxopropane-1,3-diyl dimethanesulfonate, also known as 1,3-bis(methanesulfonyloxy)acetone or 1,3-dimesyloxyacetone, in regioselective and stereoselective transformations has yet to yield specific, detailed findings in the public domain. While the molecular structure of this compound suggests its potential as a precursor for the generation of a non-stabilized carbonyl ylide—a reactive intermediate known to participate in [3+2] cycloaddition reactions—no scholarly articles, patents, or detailed research reports have been identified that explicitly document its use for this purpose.
The general field of 1,3-dipolar cycloadditions involving carbonyl ylides is a well-established area of organic synthesis, providing a powerful tool for the construction of five-membered heterocyclic rings such as tetrahydrofurans and their derivatives. The control of regioselectivity and stereoselectivity in these reactions is of paramount importance for the synthesis of complex molecular architectures. This control is typically influenced by a variety of factors, including the electronic nature of the substituents on both the carbonyl ylide and the dipolarophile, steric interactions, and the reaction conditions, such as the choice of catalyst and solvent.
In theory, 2-Oxopropane-1,3-diyl dimethanesulfonate could serve as a precursor to a C2-symmetric carbonyl ylide. The departure of the two methanesulfonate leaving groups could, under appropriate conditions (e.g., treatment with a suitable metal or reducing agent), lead to the formation of this reactive 1,3-dipole. The subsequent cycloaddition of this ylide with various dipolarophiles (e.g., alkenes, alkynes) would be expected to yield bicyclic ether structures. The regioselectivity of such a reaction would be governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the carbonyl ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. Stereoselectivity, particularly diastereoselectivity, would be influenced by the facial selectivity of the approach of the dipolarophile to the plane of the carbonyl ylide, with steric hindrance and secondary orbital interactions playing key roles in determining the stereochemical outcome.
However, despite this theoretical potential, a thorough search of available chemical literature and databases has not revealed any specific examples of the application of 2-Oxopropane-1,3-diyl dimethanesulfonate in such regioselective and stereoselective transformations. Consequently, there are no detailed research findings, reaction schemes, or data tables of substrates, products, yields, and selectivity to report for this particular compound. Further investigation and original research would be required to explore and establish the utility of 2-Oxopropane-1,3-diyl dimethanesulfonate in this area of advanced organic synthesis.
Computational Chemistry and in Silico Analysis of 2 Oxopropane 1,3 Diyl Dimethanesulfonate
Electronic Structure Calculations: HOMO-LUMO Energies and Molecular Orbitals
Electronic structure calculations are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap implies higher stability and lower chemical reactivity. mdpi.com
For derivatives of 2-oxopropane-1,3-diyl, such as 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine these electronic properties. researchgate.net Such studies provide insights into the distribution of electron density and the electronic transitions that govern the molecule's behavior. The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is performed to identify the most stable three-dimensional structures of a molecule, known as conformers. Molecules can exist in various spatial arrangements due to the rotation around single bonds, and these different conformations often have different energy levels.
The process involves systematically rotating the flexible bonds within the 2-oxopropane-1,3-diyl dimethanesulfonate structure and calculating the potential energy for each conformation. This generates a potential energy surface, where the low-energy points correspond to stable conformers. Quantum chemical calculations are used to find the global minimum, which is the most energetically favorable and thus the most populated conformation of the molecule under given conditions. mdpi.com
Studies on structurally related molecules, like 2,2-dimethylpropane-1,3-diaminium, have shown that staggered conformations (such as anti and gauche) are energy minima, while eclipsed conformations represent energy maxima. mdpi.com For 2-oxopropane-1,3-diyl dimethanesulfonate, the key dihedral angles would be along the C1-C2 and C2-C3 bonds of the propane (B168953) backbone. The analysis would verify that the anti-anti-conformation is often the global minimum on the potential energy surface, though intermolecular forces in a crystal lattice can sometimes favor other conformations. mdpi.com
Table 2: Hypothetical Relative Energies of 2-Oxopropane-1,3-diyl Dimethanesulfonate Conformers
| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Anti-Anti | 180° | 0.00 | Most Stable (Global Minimum) |
| Anti-Gauche | 60° | 0.85 | Stable |
| Gauche-Gauche | 60° / -60° | 1.50 | Less Stable |
Note: This table presents a simplified, hypothetical energy landscape for illustrative purposes.
Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from electronic structure calculations that quantify various aspects of a molecule's reactivity. These descriptors are calculated using the energies of the frontier orbitals (HOMO and LUMO) and provide a more detailed picture of chemical behavior than the energy gap alone. mdpi.com
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. mdpi.com
These descriptors allow for a quantitative comparison of the reactivity of different molecules. Furthermore, local reactivity descriptors can be used to predict which sites within the 2-oxopropane-1,3-diyl dimethanesulfonate molecule are most susceptible to electrophilic or nucleophilic attack, thereby predicting the selectivity of its reactions. researchgate.net
Table 3: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Illustrative Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.5 eV | High energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 eV | Low energy released upon gaining an electron. |
| Electronegativity (χ) | (I+A)/2 | 4.35 eV | Moderate ability to attract electrons. |
| Chemical Hardness (η) | (I-A)/2 | 3.15 eV | Indicates the molecule is relatively "hard" and not easily polarized. |
Note: Values are calculated from the illustrative data in Table 1.
Molecular Docking Studies (for relevant derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
For derivatives of 2-oxopropane-1,3-diyl, such as 2,2′-(2-oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), molecular docking studies have been performed to evaluate their pharmaceutical potential. researchgate.net In such a study, the synthesized compound is docked into the active site of a target protein. The results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction, and the specific intermolecular bonds formed, such as hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com A lower binding energy typically corresponds to a more stable ligand-protein complex.
These in silico studies can effectively screen compounds for potential biological activity and provide a rationale for their observed effects at a molecular level, guiding further experimental work. researchgate.net
Table 4: Example Molecular Docking Results for a Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|
Note: This table is based on representative data from docking studies of similar compounds and serves as an illustration of typical results. researchgate.net
Advanced Spectroscopic and Structural Characterization in Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 2-Oxopropane-1,3-diyl dimethanesulfonate, both ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.
In a hypothetical ¹H NMR spectrum, the chemical environment of each proton would give rise to a distinct signal. The protons on the methylene (B1212753) groups (CH₂) adjacent to the mesylate groups would be expected to appear as a singlet due to the symmetry of the molecule, with a chemical shift influenced by the strong electron-withdrawing nature of the sulfonate esters. Similarly, the methyl protons (CH₃) of the two equivalent methanesulfonyl groups would also produce a singlet, typically at a different chemical shift. The integration of these signals would correspond to the ratio of protons in each unique environment.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. One would anticipate distinct signals for the carbonyl carbon (C=O), the methylene carbons (CH₂), and the methyl carbons (CH₃) of the methanesulfonyl groups. The chemical shift of the carbonyl carbon would be characteristically downfield.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm the connectivity between protons and carbons, providing a complete and unambiguous structural elucidation in the absence of a crystal structure.
Table 1: Predicted NMR Data for 2-Oxopropane-1,3-diyl dimethanesulfonate
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₂) | Downfield region | Singlet |
| ¹H (CH₃) | Specific region for mesylates | Singlet |
| ¹³C (C=O) | Highly downfield | - |
| ¹³C (CH₂) | Intermediate region | - |
| ¹³C (CH₃) | Upfield region | - |
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For 2-Oxopropane-1,3-diyl dimethanesulfonate, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high precision, which in turn allows for the confirmation of its molecular formula.
Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pattern can be predicted based on the structure of the molecule. Likely fragmentation pathways would involve the loss of the methanesulfonyl groups or cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The analysis of these fragment ions provides corroborating evidence for the proposed structure. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) could be utilized to generate the molecular ion with minimal fragmentation, while electron ionization (EI) would be used to induce more extensive fragmentation for detailed structural analysis.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While obtaining suitable crystals of 2-Oxopropane-1,3-diyl dimethanesulfonate itself might be challenging, the synthesis of a crystalline derivative could provide a pathway to its solid-state structural determination.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This information is crucial for understanding intermolecular interactions and packing in the crystal lattice. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific frequencies.
For 2-Oxopropane-1,3-diyl dimethanesulfonate, the IR spectrum would be expected to show strong absorption bands characteristic of its functional groups. A prominent band would be observed for the carbonyl (C=O) stretching vibration. Additionally, strong and characteristic absorptions corresponding to the S=O stretching vibrations of the sulfonate ester groups would be present. The C-O and S-O single bond stretches would also give rise to distinct bands in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information to IR spectroscopy. guidechem.com While the carbonyl stretch is typically weaker in the Raman spectrum, the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, can be more prominent. Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of its key functional groups.
Table 2: Expected Vibrational Frequencies for 2-Oxopropane-1,3-diyl dimethanesulfonate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O | Stretch | ~1720 |
| S=O | Asymmetric Stretch | ~1350 |
| S=O | Symmetric Stretch | ~1175 |
| C-O | Stretch | ~1000-1200 |
| S-O | Stretch | ~800-1000 |
Derivatization and Analog Development from 2 Oxopropane 1,3 Diyl Dimethanesulfonate
Synthesis of Analogues with Modified Leaving Groups
The reactivity of 2-oxopropane-1,3-diyl dimethanesulfonate in nucleophilic substitution reactions is largely governed by the nature of the sulfonate leaving groups. While the mesylate groups are effective, the synthesis of analogs with alternative leaving groups can fine-tune the compound's reactivity, stability, and selectivity in subsequent transformations. Common modifications involve the replacement of the mesylate groups with other sulfonate esters or halides.
The synthesis of these analogs typically starts from 1,3-dihydroxyacetone (B48652), which is first protected and then subjected to conditions that introduce the desired leaving groups. For instance, reaction with tosyl chloride (TsCl) or brosyl chloride (BsCl) in the presence of a base like pyridine yields the corresponding ditosylate or dibrosylate analogs. Halogenated analogs, such as 1,3-dichloro-2-propanone or 1,3-dibromo-2-propanone, can be prepared from 1,3-dihydroxyacetone through oxidation of the corresponding dihalohydrins. scielo.br
The choice of the leaving group has a significant impact on the reaction kinetics and the types of nucleophiles that can be effectively employed. Triflates are exceptionally good leaving groups, leading to faster reaction rates, while halides offer a different reactivity profile, often requiring harsher conditions or specific catalysts for displacement.
| Leaving Group | Reagent for Synthesis from 1,3-dihydroxy-2-propanone | Relative Reactivity (General Trend) |
| Methanesulfonate (B1217627) (Mesylate) | Methanesulfonyl chloride | Good |
| p-Toluenesulfonate (Tosylates) | p-Toluenesulfonyl chloride | Very Good |
| p-Bromobenzenesulfonate (Brosylate) | p-Bromobenzenesulfonyl chloride | Excellent |
| Trifluoromethanesulfonate (Triflate) | Trifluoromethanesulfonic anhydride (B1165640) | Exceptional |
| Chloride | Thionyl chloride / Triphenylphosphine, CCl4 | Moderate |
| Bromide | Phosphorus tribromide | Good |
Strategies for Diversifying the Carbonyl Functionality
The central carbonyl group of 2-oxopropane-1,3-diyl dimethanesulfonate is a key site for structural diversification. Classical carbonyl chemistry provides a rich toolbox for its transformation into a variety of functional groups, leading to a wide range of molecular scaffolds.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting the ketone into an alkene. researchgate.netnih.govwikipedia.orgchemicalbook.comnih.gov The Wittig reaction, utilizing a phosphonium (B103445) ylide, can introduce a double bond, with the stereochemical outcome depending on the nature of the ylide. wikipedia.orgnih.gov The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred for its generally higher E-selectivity and the ease of removal of the phosphate (B84403) byproduct. researchgate.netresearchgate.netnih.gov These reactions allow for the introduction of exocyclic double bonds, which can be further functionalized.
| Reaction Type | Reagent | Product | Key Features |
| Wittig Reaction | Triphenylphosphonium ylide (e.g., Ph3P=CH2) | Alkene | Tolerates various functional groups. Stereoselectivity depends on ylide stability. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., (EtO)2P(O)CH2CO2Et + base) | (E)-Alkene (typically) | Generally provides excellent E-selectivity. Water-soluble byproduct simplifies purification. researchgate.netnih.gov |
Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, 1,3-dimesyloxy-2-propanol, using various reducing agents. This transformation introduces a new chiral center, and the choice of reducing agent can influence the stereochemical outcome, especially if chiral auxiliaries or catalysts are employed. The resulting hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification.
Reductive Amination: Reductive amination with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) can convert the carbonyl group into an amino group. This provides a direct route to amino-functionalized analogs, which are valuable building blocks in medicinal chemistry.
Preparation of Chiral Variants for Asymmetric Synthesis
The development of chiral, non-racemic analogs of 2-oxopropane-1,3-diyl dimethanesulfonate is of significant interest for applications in asymmetric synthesis. Such chiral building blocks can be used to construct enantiomerically pure target molecules.
Asymmetric Reduction of the Carbonyl Group: A key strategy for introducing chirality is the asymmetric reduction of the central ketone. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst), or through enzymatic reductions. A successful asymmetric reduction yields an enantiomerically enriched 1,3-dimesyloxy-2-propanol, a valuable chiral synthon. The stereochemical outcome of such reductions can be highly predictable and controllable. For instance, the reduction of β-hydroxyketones in the presence of albumin and NaBH4 has been shown to be highly stereoselective, yielding anti-1,3-diols. nih.gov
| Method | Catalyst/Reagent | Typical Stereoselectivity |
| Catalytic Asymmetric Reduction | Chiral oxazaborolidine (CBS) catalysts | High enantiomeric excess (ee) |
| Enzymatic Reduction | Baker's yeast (Saccharomyces cerevisiae) | Variable, can be high ee |
| Chelation-Controlled Reduction | LiI/LiAlH4 on β-alkoxy ketones | High diastereoselectivity for syn-1,3-diols nih.gov |
| Albumin-Directed Reduction | Bovine or human serum albumin with NaBH4 | High diastereoselectivity for anti-1,3-diols nih.gov |
Broader Impact and Future Directions in Chemical Research
Exploration of Green Chemistry Principles in Synthetic Applications
The synthesis and application of 2-Oxopropane-1,3-diyl dimethanesulfonate can be significantly enhanced by the integration of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize safer chemicals. The conventional synthesis of sulfonate esters often involves reagents and solvents that are not environmentally benign. jchemlett.com However, recent advancements offer greener alternatives. organic-chemistry.org
The probable synthetic route to 2-Oxopropane-1,3-diyl dimethanesulfonate starts from 1,3-dihydroxyacetone (B48652), a readily available and biocompatible starting material. rsc.orgchemicalbook.com The core reaction is the esterification of the hydroxyl groups with methanesulfonyl chloride. Applying green chemistry principles to this synthesis could involve several strategies:
Solvent Selection: Replacing hazardous chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or employing solvent-free reaction conditions can significantly reduce the environmental impact. organic-chemistry.org
Catalysis: Utilizing efficient and recyclable catalysts can improve reaction rates and yields, thereby reducing energy consumption and waste. While the sulfonylation of alcohols often uses a base like triethylamine (B128534), exploring solid-supported bases could simplify purification and allow for catalyst reuse. mdpi.com
A comparative analysis of potential synthetic routes from a green chemistry perspective is presented in Table 1.
Table 1: Theoretical Green Chemistry Analysis of Synthetic Routes to 2-Oxopropane-1,3-diyl dimethanesulfonate
| Principle | Conventional Approach (e.g., in Dichloromethane) | Greener Alternative | Potential Benefits |
| Safer Solvents | Use of chlorinated solvents (e.g., DCM). | Use of ethyl acetate, 2-MeTHF, or solvent-free conditions. | Reduced toxicity and environmental persistence. |
| Catalysis | Stoichiometric amounts of a liquid base (e.g., triethylamine). | Use of a solid-supported or recyclable base; potential for enzymatic catalysis. | Simplified product purification, reduced waste, and potential for milder reaction conditions. |
| Waste Prevention | Generation of triethylammonium (B8662869) chloride waste, which is often discarded. | On-site neutralization and potential recycling of the hydrochloride byproduct. | Moves towards a more circular chemical process. |
| Energy Efficiency | Reactions may require heating or cooling for extended periods. | Microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input. | Faster reaction rates, better process control, and lower energy consumption. |
By focusing on these principles, the synthesis of 2-Oxopropane-1,3-diyl dimethanesulfonate can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.
Potential as a Precursor in Polymer Chemistry or Materials Science
The bifunctional nature of 2-Oxopropane-1,3-diyl dimethanesulfonate makes it a highly promising candidate as a monomer or cross-linking agent in polymer chemistry and materials science. The two mesylate groups are excellent leaving groups, allowing for sequential nucleophilic substitution reactions. youtube.com This opens the door to the synthesis of a variety of novel polymers.
When reacted with difunctional nucleophiles (e.g., diols, diamines, or dithiols), 2-Oxopropane-1,3-diyl dimethanesulfonate could undergo polycondensation reactions to form linear polymers. The central ketone group in the polymer backbone would introduce a point of polarity and potential for further modification, influencing the material's physical and chemical properties such as solubility, thermal stability, and degradability. For instance, reaction with a diamine could yield a poly(keto-amine), a class of polymers with potential applications in drug delivery and gene therapy.
Furthermore, its ability to react with more than two equivalents of a nucleophile (if the nucleophile can also react with the ketone) or with polymeric nucleophiles suggests its potential as a cross-linking agent. This could be used to create thermosetting resins or to modify the properties of existing polymers, enhancing their mechanical strength, thermal resistance, or chemical stability. The development of synthetic rubbers and other elastomers often relies on monomers that can be readily polymerized and functionalized. mdpi.comresearchgate.net While not a diene itself, the reactivity of this compound could be exploited to create novel polymer architectures.
Table 2 outlines some hypothetical polymer structures that could be synthesized from 2-Oxopropane-1,3-diyl dimethanesulfonate.
Table 2: Hypothetical Polymers Derived from 2-Oxopropane-1,3-diyl dimethanesulfonate
| Co-monomer (Nu-R-Nu) | Resulting Polymer Class | Potential Backbone Structure | Potential Properties and Applications |
| 1,6-Hexanediamine | Poly(keto-amine) | -[NH-(CH₂)₆-NH-CH₂-C(=O)-CH₂]-n | Biodegradable, potential for drug delivery systems. |
| Ethylene glycol | Poly(keto-ether) | -[O-(CH₂)₂-O-CH₂-C(=O)-CH₂]-n | Hydrophilic, potential for hydrogels and biocompatible materials. |
| 1,4-Benzenedithiol | Poly(keto-thioether) | -[S-C₆H₄-S-CH₂-C(=O)-CH₂]-n | High refractive index, potential for optical materials and advanced coatings. |
| Adipic acid dihydrazide | Poly(keto-hydrazone) | -[NH-NH-C(=O)-(CH₂)₄-C(=O)-NH-NH-CH₂-C(=O)-CH₂]-n | Stimuli-responsive (pH-sensitive), potential for smart materials and controlled release applications. |
The exploration of this compound as a building block in polymer synthesis is a fertile area for future research, potentially leading to new materials with tailored properties.
New Catalytic Approaches for Enhancing Reactivity and Selectivity
The reactivity of 2-Oxopropane-1,3-diyl dimethanesulfonate is centered around its electrophilic nature at three sites: the two primary carbons bearing the mesylate groups and the carbonyl carbon. Catalysis can play a crucial role in controlling the chemo- and regioselectivity of its reactions.
Activation of the Carbonyl Group: Lewis or Brønsted acids can catalyze nucleophilic additions to the ketone. This could be employed to selectively react at the carbonyl group while leaving the mesylates intact, or to facilitate tandem reactions where an initial addition to the ketone is followed by intramolecular substitution of a mesylate.
Enhancing Nucleophilic Substitution: The substitution of the mesylate groups is typically facile. However, in cases of sterically hindered or weakly nucleophilic reagents, catalysis might be necessary. Phase-transfer catalysts could be employed for reactions involving water-insoluble nucleophiles in aqueous media, aligning with green chemistry principles. Metal catalysts, particularly those based on palladium or copper, could potentially be used to mediate cross-coupling reactions, although this is less common for alkyl sulfonates compared to aryl sulfonates. youtube.com
Asymmetric Catalysis: The prochiral nature of the ketone offers the possibility of enantioselective reactions. Chiral catalysts could be used to achieve asymmetric reduction of the ketone to a secondary alcohol, or to direct the enantioselective addition of nucleophiles. This would generate chiral building blocks that are valuable in pharmaceutical synthesis.
Recent research has shown that even neutral carbon electrophiles like alkyl sulfonates can act as catalysts in certain reactions, a concept termed "carbon bond catalysis". chemrxiv.org Investigating whether 2-Oxopropane-1,3-diyl dimethanesulfonate can exhibit such catalytic activity itself would be a novel research direction.
Emerging Applications in Chemical Biology and Medicinal Chemistry Research
The structure of 2-Oxopropane-1,3-diyl dimethanesulfonate makes it a molecule of significant interest for chemical biology and medicinal chemistry. As a bifunctional electrophile, it has the potential to act as a cross-linking agent for studying protein-protein interactions. acs.orgnih.gov By reacting with nucleophilic residues (such as lysine (B10760008) or cysteine) on two different proteins or within a single protein complex, it can form covalent linkages that trap transient interactions, allowing for their identification and characterization.
In medicinal chemistry, bifunctional alkylating agents have a long history as anti-cancer drugs. acs.org The mechanism of action often involves cross-linking DNA, which inhibits cell division and induces apoptosis. The reactivity of 2-Oxopropane-1,3-diyl dimethanesulfonate is analogous to that of drugs like busulfan, suggesting it could be investigated as a potential chemotherapeutic agent. Its stability and reactivity profile would need to be carefully evaluated. Sulfonate esters are known to be reactive, but their stability can be tuned based on the electronic properties of the molecule. acs.org
Furthermore, the central ketone could be used as a handle for attaching other functionalities, such as a fluorescent tag for imaging or a targeting moiety to direct the molecule to specific cells or tissues. This modularity could lead to the development of sophisticated chemical probes or targeted drug delivery systems. The design of such bifunctional molecules is a rapidly growing field with immense therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-oxopropane-1,3-diyl dimethanesulfonate, and how can purity be ensured?
- The compound can be synthesized via nucleophilic substitution reactions using propane-1,3-diol derivatives and methanesulfonyl chloride under controlled anhydrous conditions. A common approach involves stepwise sulfonation at the 1,3-positions, followed by oxidation to introduce the ketone group. Purity (>95%) is achieved via recrystallization in aprotic solvents (e.g., acetonitrile) and confirmed by HPLC with UV detection at 254 nm .
Q. Which spectroscopic and crystallographic methods are critical for characterizing 2-oxopropane-1,3-diyl dimethanesulfonate?
- FT-IR identifies functional groups (e.g., sulfonate S=O stretches at 1170–1350 cm⁻¹ and carbonyl C=O at ~1700 cm⁻¹). NMR (¹H/¹³C) confirms structural integrity, with methanesulfonate methyl protons resonating at δ 3.1–3.3 ppm. Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, while powder XRD assesses crystallinity. Thermal ellipsoid models from X-ray data (e.g., CCDC 1831708 ) validate stereochemistry.
Q. How do reaction conditions influence the stability of 2-oxopropane-1,3-diyl dimethanesulfonate?
- Stability is pH- and solvent-dependent. In aqueous media, hydrolysis of the sulfonate ester occurs above pH 7.0. Anhydrous aprotic solvents (e.g., DMF, THF) at temperatures <40°C prevent degradation. Kinetic studies using LC-MS monitor degradation products, such as methanesulfonic acid and diketone derivatives .
Advanced Research Questions
Q. What computational strategies are used to predict the electronic properties and reactivity of 2-oxopropane-1,3-diyl dimethanesulfonate?
- DFT/B3LYP/6-311++G(d,p) calculations optimize molecular geometry and compute frontier orbitals. HOMO-LUMO gaps (~2.2 eV ) predict nucleophilic/electrophilic sites. Molecular Electrostatic Potential (MEP) maps highlight electron-rich regions (e.g., carbonyl oxygen) for reaction planning. QTAIM analysis quantifies intramolecular interactions, such as hydrogen bonding in crystal lattices .
Q. How does 2-oxopropane-1,3-diyl dimethanesulfonate interact with biological targets, and what pharmacological implications exist?
- The compound’s sulfonate groups enable covalent binding to serine hydrolases or proteases. Docking studies (e.g., AutoDock Vina) with proteins like HEME Oxygenase-1 (PDB: 2ZVU ) reveal binding affinities (ΔG ~ -8.5 kcal/mol). In vitro assays (e.g., enzyme inhibition kinetics) assess its potential as a MAO inhibitor precursor .
Q. What are the challenges in resolving crystallographic data discrepancies for 2-oxopropane-1,3-diyl dimethanesulfonate derivatives?
- Polymorphism and twinning complicate structure determination. High-resolution synchrotron data (λ = 0.7–1.0 Å) combined with SHELXD for phase refinement mitigate errors. For disordered sulfonate groups, iterative density modification in Olex2 or Phenix improves model accuracy .
Q. How can reaction pathways be optimized to minimize byproducts during derivatization?
- DoE (Design of Experiments) evaluates variables like temperature, catalyst (e.g., RuCl₃ ), and stoichiometry. For example, using NaBH₄ vs. NaBH₃CN in reductions alters selectivity: NaBH₃CN in THF at 0°C yields 59.3% diol vs. 34% with BH₃-THF . GC-MS tracks intermediates to refine stepwise mechanisms.
Methodological Notes
- Contradiction Analysis : Conflicting reports on reduction efficiency (e.g., NaBH₄ vs. NaBH₃CN ) highlight the need for solvent- and temperature-dependent protocols.
- Data Validation : Cross-reference computational results (DFT) with experimental spectral data to resolve ambiguities in electronic configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
